molecular formula C9H11BrClN B1446491 4-Bromo-2-chloro-N,N-dimethyl-benzenemethanamine CAS No. 1159976-87-0

4-Bromo-2-chloro-N,N-dimethyl-benzenemethanamine

Cat. No. B1446491
CAS RN: 1159976-87-0
M. Wt: 248.55 g/mol
InChI Key: JLWNFCWRKLVYQT-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “4-Bromo-2-chloro-N,N-dimethyl-benzenemethanamine”. It’s important to note that the reactivity of this compound would be influenced by the presence of the bromine, chlorine, and dimethylamino groups .

Scientific Research Applications

Analytical Method Development

A study developed a high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method for the detection and quantification of a related compound, 25B-NBOMe, which is a derivative of N-benzyl phenethylamines. This method could be adapted for the analysis of similar compounds like 4-Bromo-2-chloro-N,N-dimethyl-benzenemethanamine in biological samples, providing a tool for forensic and toxicological investigations (Poklis et al., 2014).

Synthesis and Industrial Applications

Another study focused on the scale-up of a key intermediate, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, used in the synthesis of SGLT2 inhibitors for diabetes therapy. This research illustrates the importance of bromo- and chloro- substituted compounds in the pharmaceutical industry and their potential in the development of therapeutic agents (Zhang et al., 2022).

Chemical Synthesis and Characterization

Compounds structurally related to 4-Bromo-2-chloro-N,N-dimethyl-benzenemethanamine have been synthesized and characterized, demonstrating their potential as intermediates in the production of non-peptide CCR5 antagonists. These compounds could have implications in medicinal chemistry, particularly in the development of therapeutic agents targeting specific receptors (Cheng De-ju, 2015).

Analytical Chemistry Applications

A method for determining O,O-diethyl-O-(2-chloro-4-bromo)phenyl phosphorodithioate by HPLC using a compound structurally similar to 4-Bromo-2-chloro-N,N-dimethyl-benzenemethanamine as an internal standard highlights the role of such compounds in analytical chemistry, particularly in the quantification and quality control of chemical substances (Wang Yong-chang, 2003).

Safety And Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . In case of contact with skin or eyes, it’s recommended to wash with copious amounts of water and seek medical attention if irritation persists . In case of inhalation or ingestion, remove to fresh air and seek medical attention .

properties

IUPAC Name

1-(4-bromo-2-chlorophenyl)-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrClN/c1-12(2)6-7-3-4-8(10)5-9(7)11/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLWNFCWRKLVYQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-chloro-N,N-dimethyl-benzenemethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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